

Application Notes and Protocols for Measuring Masofaniten Activity Using Cell-Based Assays

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Compound of Interest

Compound Name: Masofaniten

Cat. No.: B8249365

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Introduction

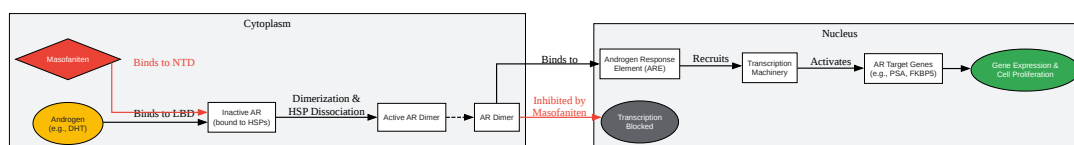
Masofaniten (formerly known as EPI-7386) is a second-generation, orally bioavailable small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] By binding to the NTD, **Masofaniten** disrupts AR-mediated signaling pathways, which are critical for the growth and survival of prostate cancer cells.[1][2][3] This unique mechanism of action makes it a subject of interest for overcoming resistance to conventional anti-androgen therapies that target the ligand-binding domain (LBD) of the AR.[4]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of **Masofaniten**, from initial target engagement to its effects on downstream gene expression and cancer cell viability.

Mechanism of Action of Masofaniten

Masofaniten functions by directly binding to the N-terminal domain (NTD) of the androgen receptor (AR). This interaction inhibits the transcriptional activity of the AR, preventing the expression of genes that drive prostate cancer cell growth and proliferation. A key advantage of targeting the NTD is the potential to overcome resistance mechanisms that arise from mutations in the AR ligand-binding domain (LBD) or the expression of AR splice variants (like AR-V7) that lack the LBD.

Signaling Pathway of Masofaniten's Action



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Caption: Androgen Receptor Signaling and **Masofaniten** Inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for **Masofaniten** (EPI-7386) from preclinical studies.

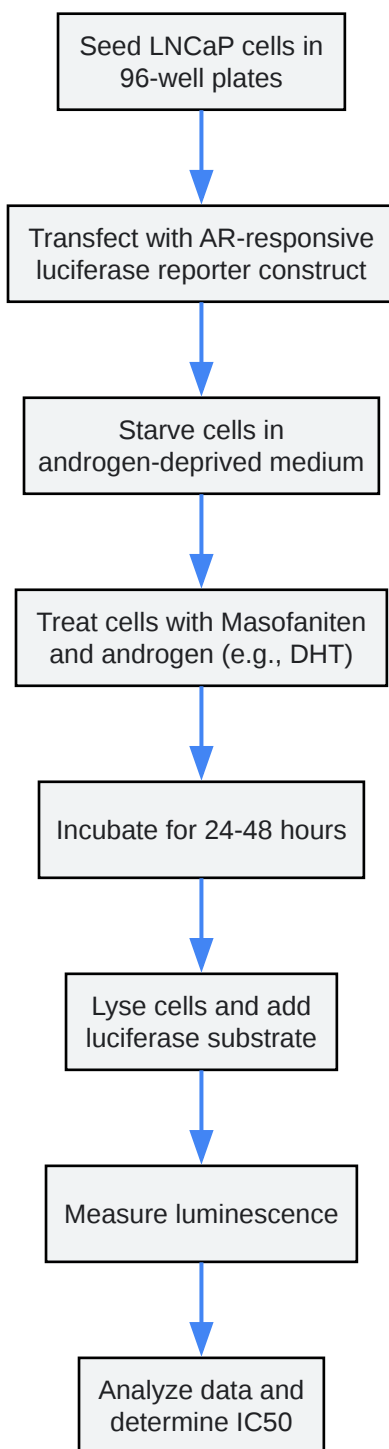
Assay Type	Cell Line	Parameter	Value	Reference
Reporter Gene Assay	LNCaP	IC50	421 nM	[1]
Cell Viability	LNCaP	EC50	1-5 μ M (estimated)	[2][5]
Cell Viability	22Rv1 (AR-V7 positive)	EC50	1-5 μ M (estimated)	[2][6]
Target Engagement (CETSA)	LNCaP (Full-length AR)	Thermal Shift	Yes	[2][7]
Target Engagement (CETSA)	LNCaP95 (AR-V7)	Thermal Shift	Yes	[2]

Experimental Protocols

AR Luciferase Reporter Gene Assay

This assay measures the ability of **Masofaniten** to inhibit androgen-induced AR transcriptional activity.

Workflow:



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Caption: Luciferase Reporter Gene Assay Workflow.

Protocol:

- Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.
- Transfection:
 - Seed LNCaP cells in a 96-well plate at a density of 1×10^4 cells/well.
 - Transfect the cells with a luciferase reporter plasmid containing an androgen response element (ARE), such as the pGL3-PSA-Luc reporter, using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
- Treatment:
 - After 24 hours, replace the medium with phenol red-free RPMI-1640 containing 5% charcoal-stripped FBS (cs-FBS) to deplete androgens.
 - Incubate for another 24 hours.
 - Prepare serial dilutions of **Masofaniten** in cs-FBS medium.
 - Treat the cells with the **Masofaniten** dilutions for 1-2 hours before adding a synthetic androgen like Dihydrotestosterone (DHT) at a final concentration of 1 nM.
- Luminescence Measurement:
 - After 24-48 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity.
 - Plot the normalized luciferase activity against the logarithm of **Masofaniten** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay

This assay assesses the effect of **Masofaniten** on the proliferation and viability of prostate cancer cells.

Protocol:

- Cell Plating: Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
- Compound Treatment:
 - Allow the cells to attach overnight.
 - Prepare serial dilutions of **Masofaniten** in the appropriate growth medium.
 - Replace the existing medium with the medium containing the **Masofaniten** dilutions.
- Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
- Viability Measurement:
 - Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or a tetrazolium-based assay (e.g., MTS or XTT).
 - Follow the manufacturer's protocol to measure cell viability.
- Data Analysis:
 - Normalize the viability data to the vehicle-treated control.
 - Plot the percentage of cell viability against the logarithm of **Masofaniten** concentration to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a target engagement assay that measures the binding of a ligand to its target protein in a cellular environment.

Protocol:

- Cell Treatment:
 - Culture prostate cancer cells (e.g., LNCaP for full-length AR, LNCaP95 for AR-V7) to near confluency.
 - Harvest the cells and resuspend them in a suitable buffer.
 - Treat the cell suspension with **Masofaniten** or vehicle control for a specified time (e.g., 1 hour) at 37°C.
- Heat Shock:
 - Aliquot the treated cell suspension into PCR tubes.
 - Heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Cell Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles.
 - Separate the soluble protein fraction from the precipitated protein by centrifugation.
 - Quantify the amount of soluble AR in the supernatant by Western blotting using an AR-specific antibody.
- Data Analysis:
 - Plot the amount of soluble AR as a function of temperature for both **Masofaniten**-treated and vehicle-treated samples.
 - A shift in the melting curve to a higher temperature in the presence of **Masofaniten** indicates target engagement.

Chromatin Immunoprecipitation (ChIP)-qPCR

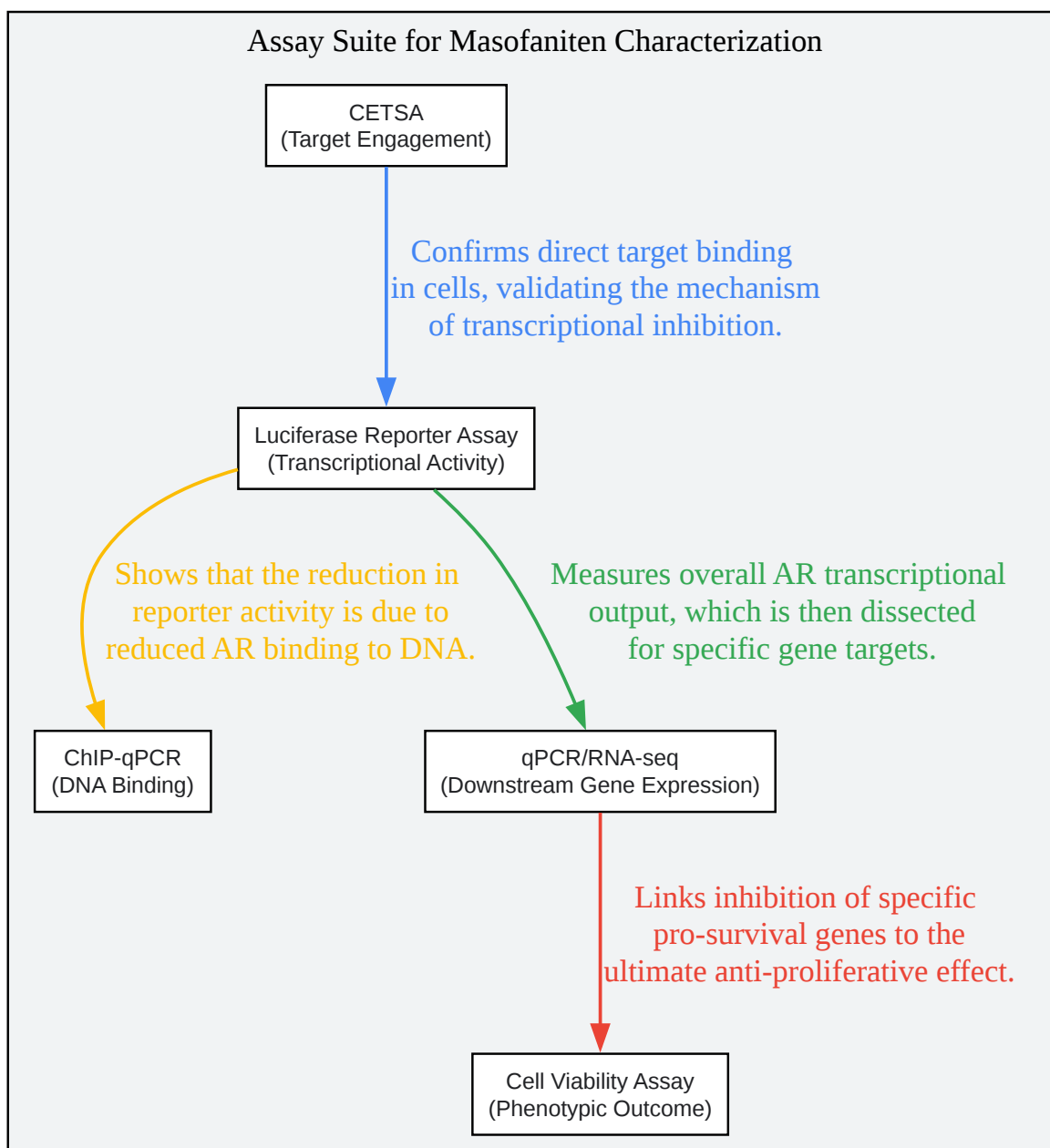
This assay determines if **Masofaniten** can inhibit the binding of AR to the regulatory regions of its target genes.

Protocol:

- Cell Treatment and Cross-linking:
 - Culture prostate cancer cells (e.g., LNCaP) and treat with **Masofaniten** followed by androgen stimulation (e.g., 10 nM DHT) for 1-2 hours.
 - Cross-link protein-DNA complexes by adding formaldehyde to the culture medium.
- Chromatin Preparation:
 - Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
- Immunoprecipitation:
 - Incubate the sheared chromatin with an antibody specific for AR or a negative control IgG overnight.
 - Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.
- DNA Purification and qPCR:
 - Reverse the cross-linking and purify the immunoprecipitated DNA.
 - Perform quantitative PCR (qPCR) using primers specific for the androgen response elements (AREs) of known AR target genes (e.g., KLK3 (PSA), TMPRSS2).
- Data Analysis:
 - Calculate the amount of immunoprecipitated DNA relative to the input DNA.
 - Compare the enrichment of AR at the target gene promoters in **Masofaniten**-treated versus untreated cells.

Complementary Nature of the Assays

The described assays provide a multi-faceted approach to characterizing the activity of **Masofaniten**, with each assay offering unique and complementary information.



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Caption: Logical Relationship of Complementary Assays.

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